2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multicomponent reactions. One common method includes the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst. This reaction can be carried out using conventional or microwave heating . Industrial production methods may involve similar synthetic routes but optimized for higher yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of certain kinases involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
- 2-methyl-N-(4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl)benzamide
- 2-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide These compounds share similar structural features but may differ in their biological activities and chemical properties. The uniqueness of 2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C17H13N3O2S2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C17H13N3O2S2/c1-11-6-2-3-8-13(11)15(21)19-20-16(22)14(24-17(20)23)10-12-7-4-5-9-18-12/h2-10H,1H3,(H,19,21)/b14-10- |
InChI Key |
KXFYJRQKTGLNHR-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Origin of Product |
United States |
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